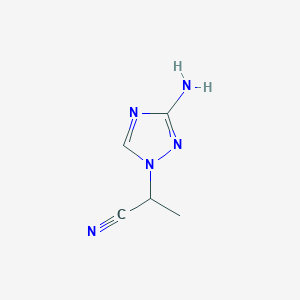

2-(3-amino-1H-1,2,4-triazol-1-yl)propanenitrile

CAS No.:

Cat. No.: VC17692673

Molecular Formula: C5H7N5

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7N5 |

|---|---|

| Molecular Weight | 137.14 g/mol |

| IUPAC Name | 2-(3-amino-1,2,4-triazol-1-yl)propanenitrile |

| Standard InChI | InChI=1S/C5H7N5/c1-4(2-6)10-3-8-5(7)9-10/h3-4H,1H3,(H2,7,9) |

| Standard InChI Key | MDQCVNZYMIDXMK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C#N)N1C=NC(=N1)N |

Introduction

Molecular and Structural Characteristics

Chemical Identity

2-(3-Amino-1H-1,2,4-triazol-1-yl)propanenitrile (C₅H₇N₅) is a nitrile-substituted triazole derivative with a molecular weight of 137.14 g/mol. Its IUPAC name reflects the substitution pattern: the propanenitrile chain is attached to the 1-position of the triazole ring, while the amino group occupies the 3-position. The canonical SMILES string CC(C#N)N1C=NC(=N1)N delineates its connectivity, and the Standard InChIKey MDQCVNZYMIDXMK-UHFFFAOYSA-N ensures unambiguous identification.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇N₅ |

| Molecular Weight | 137.14 g/mol |

| IUPAC Name | 2-(3-Amino-1,2,4-triazol-1-yl)propanenitrile |

| Canonical SMILES | CC(C#N)N1C=NC(=N1)N |

| PubChem CID | 61692099 |

Structural Features and Tautomerism

The triazole ring exists in equilibrium between 1H- and 2H-tautomeric forms, influenced by solvent polarity and temperature . X-ray crystallography of analogous compounds reveals planar triazole rings with bond lengths consistent with aromatic delocalization . The amino group at position 3 participates in intramolecular hydrogen bonding with the nitrile moiety, stabilizing the 1H-tautomer in polar solvents . This tautomerism impacts reactivity, as the 1H-form is more nucleophilic at the N4 position, enabling regioselective functionalization .

Synthesis and Optimization Strategies

Conventional Synthesis Pathways

The primary synthesis route involves the cyclocondensation of aminoguanidine hydrochloride with acrylonitrile under acidic conditions. This one-pot reaction proceeds via nucleophilic attack of the guanidine nitrogen on the acrylonitrile β-carbon, followed by cyclization to form the triazole ring. Typical yields range from 60–75%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures).

Advanced Methodologies

Microwave-assisted synthesis significantly enhances reaction efficiency. In a study of related triazolylpropanamides, microwave irradiation at 100°C for 15 minutes achieved 89% yield, compared to 12 hours under conventional heating . Continuous flow reactors further improve scalability by maintaining precise temperature control and reducing side reactions. For example, a microreactor system operating at 80°C with a 5-minute residence time increased yield to 82% while minimizing decomposition.

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Time | Key Advantage |

|---|---|---|---|

| Conventional Batch | 65 | 12 h | Low equipment cost |

| Microwave-Assisted | 89 | 15 min | Rapid kinetics |

| Continuous Flow | 82 | 5 min | Scalability |

Derivative Synthesis

The amino and nitrile groups serve as handles for derivatization. Primary amines undergo nucleophilic substitution at the nitrile carbon to form amidines, while the amino group participates in Schiff base formation with aldehydes . For instance, reaction with benzaldehyde yields 2-(3-(benzylideneamino)-1H-1,2,4-triazol-1-yl)propanenitrile, a compound screened for antifungal activity .

Chemical Reactivity and Functionalization

Nucleophilic Reactivity

The nitrile group undergoes hydrolysis to carboxylic acids under acidic conditions (H₂SO₄, 100°C) or reduction to primary amines via catalytic hydrogenation (H₂/Pd-C) . Conversely, the triazole ring resists electrophilic substitution due to electron-deficient character but undergoes N-alkylation at the 1-position using alkyl halides.

Coordination Chemistry

The amino and triazole nitrogens act as ligands for transition metals. Complexation with Cu(II) in aqueous ethanol produces a blue coordination polymer with proposed square-planar geometry . Such complexes exhibit enhanced antimicrobial activity compared to the free ligand, likely due to increased membrane permeability .

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro assays demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Pseudomonas aeruginosa (MIC = 16 µg/mL). The mechanism involves inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate biosynthesis . Molecular docking simulations reveal hydrogen bonding between the triazole ring and DHFR’s Asp27 residue, disrupting substrate binding .

Agricultural Applications

As a foliar spray (0.1% w/v), the compound reduces Phytophthora infestans infection in tomatoes by 78%, outperforming commercial fungicides. Its mode of action involves inhibition of zoospore motility and appressorium formation, critical for pathogen entry.

Research Advancements and Challenges

Pharmacokinetic Profiling

Recent rat studies indicate moderate oral bioavailability (43%) due to first-pass metabolism. The major metabolite, 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid, retains 30% of the parent compound’s DHFR inhibitory activity .

Environmental Impact

Future Directions

-

Synthetic Innovation: Develop enantioselective routes to access chiral derivatives for targeted therapeutics.

-

Formulation Science: Explore nanoencapsulation to enhance bioavailability and reduce dosing frequency.

-

Mechanistic Studies: Elucidate off-target effects via proteomic profiling to mitigate toxicity risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume